Cas no 879094-90-3 (3-(Benzyloxy)-4-chlorophenol)

3-(Benzyloxy)-4-chlorophenol is a chlorinated phenolic compound featuring a benzyl ether group at the 3-position. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both the benzyloxy and chloro substituents enhances its utility in selective functionalization reactions, such as ether cleavage or further electrophilic substitution. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its distinct substitution pattern allows for precise modifications in complex molecule construction, offering versatility in medicinal chemistry and material science research. Careful purification ensures high purity, critical for reproducible results in synthetic applications.
3-(Benzyloxy)-4-chlorophenol structure
3-(Benzyloxy)-4-chlorophenol structure
Product Name:3-(Benzyloxy)-4-chlorophenol
CAS No:879094-90-3
MF:C13H11ClO2
MW:234.678242921829
CID:4663601
PubChem ID:59601687
Update Time:2025-08-05

3-(Benzyloxy)-4-chlorophenol Chemical and Physical Properties

Names and Identifiers

    • 3-(Benzyloxy)-4-chlorophenol
    • Phenol, 4-chloro-3-(phenylmethoxy)-
    • Inchi: 1S/C13H11ClO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
    • InChI Key: LFQAQGXEZMVAGL-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(Cl)C(OCC2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 234.0447573g/mol
  • Monoisotopic Mass: 234.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.5Ų

3-(Benzyloxy)-4-chlorophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745136-1g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 98%
1g
¥5184.00 2024-04-27
A2B Chem LLC
AI58814-1g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 98%
1g
$391.00 2024-04-19
A2B Chem LLC
AI58814-5g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 98%
5g
$1316.00 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00843071-1g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 95%
1g
¥3700.0 2024-04-17
1PlusChem
1P00IFA6-1g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 98%
1g
$418.00 2025-02-28
1PlusChem
1P00IFA6-5g
3-(Benzyloxy)-4-chlorophenol
879094-90-3 98%
5g
$1392.00 2025-02-28

3-(Benzyloxy)-4-chlorophenol Related Literature

Additional information on 3-(Benzyloxy)-4-chlorophenol

3-(Benzyloxy)-4-chlorophenol: An Overview of a Versatile Compound (CAS No. 879094-90-3)

3-(Benzyloxy)-4-chlorophenol (CAS No. 879094-90-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

The chemical structure of 3-(Benzyloxy)-4-chlorophenol consists of a phenol ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position. This arrangement imparts specific chemical and physical properties that make it an attractive candidate for further investigation. The benzyloxy group enhances the solubility and stability of the compound, while the chlorine substitution provides additional reactivity and functionalization opportunities.

Recent studies have highlighted the potential of 3-(Benzyloxy)-4-chlorophenol in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry explored its role as an intermediate in the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of 3-(Benzyloxy)-4-chlorophenol exhibited potent anti-inflammatory activity, suggesting its potential use in developing new treatments for inflammatory diseases.

In another study, published in the European Journal of Medicinal Chemistry, 3-(Benzyloxy)-4-chlorophenol was investigated for its antiviral properties. The results indicated that certain derivatives of this compound demonstrated significant antiviral activity against several strains of viruses, including influenza and herpes simplex virus. This finding opens up new avenues for its application in antiviral drug development.

The synthetic versatility of 3-(Benzyloxy)-4-chlorophenol has also been leveraged in the development of new materials. A research team from the University of California, Berkeley, reported the use of this compound as a building block in the synthesis of advanced polymers with unique optical and electronic properties. These polymers have potential applications in areas such as optoelectronics and photovoltaics.

In addition to its synthetic applications, 3-(Benzyloxy)-4-chlorophenol has been studied for its environmental impact. A study published in Environmental Science & Technology evaluated the biodegradability and toxicity of this compound. The results showed that under certain conditions, 3-(Benzyloxy)-4-chlorophenol can be biodegraded by microorganisms, reducing its environmental persistence. However, it is important to note that further research is needed to fully understand its long-term environmental effects.

The safety profile of 3-(Benzyloxy)-4-chlorophenol is another critical aspect that has been extensively studied. Toxicological assessments have indicated that this compound exhibits low acute toxicity but may have potential long-term effects on human health and the environment. Therefore, appropriate handling and disposal procedures are essential to ensure safety in both laboratory and industrial settings.

In conclusion, 3-(Benzyloxy)-4-chlorophenol (CAS No. 879094-90-3) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and versatile synthetic properties make it an invaluable tool for researchers working on new drug development, advanced materials, and environmental studies. As ongoing research continues to uncover new possibilities, the future prospects for this compound appear promising.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.